molecular formula C14H8FNO3 B3390016 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid CAS No. 950271-35-9

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid

Cat. No. B3390016
CAS RN: 950271-35-9
M. Wt: 257.22 g/mol
InChI Key: ZALKVWRSKGRCEU-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)propionic acid” is a fluorinated building block with a molecular formula of FC6H4CH2CH2CO2H and a molecular weight of 168.16 . It may be used in the synthesis of 2-oxopiperazine guanidine analog .


Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile produced 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, which reacted with aromatic and heterocyclic aldehydes and subsequent reduction with NaBH4 yielded [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)propionic acid” can be represented by the SMILES string OC(=O)CCc1ccc(F)cc1 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid” are not available, related compounds such as “3-(4-Fluorophenyl)propionic acid” have been used in various reactions. For example, it may be used in the synthesis of 2-oxopiperazine guanidine analog .


Physical And Chemical Properties Analysis

“3-(4-Fluorophenyl)propionic acid” is a solid at 20°C . It has a molecular weight of 168.17 .

Scientific Research Applications

Fluorescent Probes for Sensing

Benzoxazole derivatives have been prepared for applications as fluorescent probes, particularly for sensing magnesium and zinc cations. These compounds exhibit sensitivity to pH changes, resulting in significant fluorescence enhancement under basic conditions. The high sensitivity and selectivity towards metal cations can be attributed to the unique properties of the benzoxazole moiety, suggesting potential utility of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid in similar sensing applications (Tanaka et al., 2001).

Antimicrobial and Anti-Inflammatory Activity

Research on 2-halogenatedphenyl benzoxazole-5-carboxylic acids, including fluoro-substituted derivatives, has shown significant anti-inflammatory and cytotoxic activities. These compounds have been evaluated for their potential as anti-inflammatory agents and for their cytotoxicity against various cancer cell lines. The presence of a fluoro group, as in 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid, may enhance the biological activity, indicating its potential use in developing new therapeutic agents (Thakral et al., 2022).

Spectroscopic and Quantum Chemical Studies

Vibrational spectroscopic studies and quantum chemical calculations have been conducted on similar benzoxazole compounds, providing insights into their molecular structure and electronic properties. Such studies are crucial for understanding the fundamental properties of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid, which can inform its potential applications in materials science and molecular electronics (Mary et al., 2008).

Photophysical Properties

The study of photophysical properties of benzoxazole derivatives, including their fluorescence behavior in different environments, has implications for their use in biophysical studies as synthetic fluorescent amino acids. The solvatochromism and photophysical properties of these compounds, determined by substituents on the nitrogen atom, highlight their potential as fluorescent probes in biological systems (Guzow et al., 2013).

Safety and Hazards

“3-(4-Fluorophenyl)propionic acid” is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored under inert gas in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as boronic esters, have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures, such as boronic esters, have been known to participate in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that the success of sm cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It’s worth noting that the success of sm cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

3-(4-fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-10-4-1-8(2-5-10)13-11-7-9(14(17)18)3-6-12(11)16-19-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALKVWRSKGRCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
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3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
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3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
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3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
Reactant of Route 6
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid

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